4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide -

4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide

Catalog Number: EVT-3613816
CAS Number:
Molecular Formula: C27H30N2O4
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ameltolide (4-Amino-N-(2,6-dimethylphenyl)benzamide)

  • Compound Description: Ameltolide is a potent anticonvulsant benzamide derivative. It exhibits superior efficacy compared to phenytoin in the maximal electroshock seizure (MES) test. Ameltolide is primarily metabolized via N-acetylation and hydroxylation. [, ]
  • Relevance: Ameltolide shares a core 4-aminobenzamide structure with the target compound, 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide. The primary structural difference lies in the substitution pattern on the benzamide nitrogen. While ameltolide features a 2,6-dimethylphenyl group, the target compound incorporates a 2-ethoxyphenyl group with an additional 2-[(2,6-diethylphenyl)amino]-2-oxoethoxy substituent at the para position. This structural similarity suggests potential anticonvulsant activity for the target compound, although further investigation is needed to confirm this hypothesis. [, ]

4-Amino-N-(2-ethylphenyl)benzamide

  • Compound Description: This ameltolide analog demonstrated superior anticonvulsant activity compared to phenytoin in the MES test. While less active than ameltolide intraperitoneally, it exhibited greater efficacy and a higher protective index when administered orally. []
  • Relevance: This compound, alongside 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide, belongs to the ameltolide family, sharing the core 4-aminobenzamide moiety. The structural variation lies in the substituent on the benzamide nitrogen. The presence of ethyl groups on the phenyl ring, like in this analog and the target compound, could influence its anticonvulsant activity and pharmacokinetic properties. []

4-Amino-N-(2,6-diethylphenyl)benzamide

  • Compound Description: This ameltolide analog, similar to the previous compound, displayed superior anticonvulsant activity in the MES test compared to phenytoin. It was less potent than ameltolide when administered intraperitoneally, but showed enhanced efficacy and a higher protective index when given orally. []
  • Relevance: This compound shares the same core structure, 4-aminobenzamide, with 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide and other ameltolide derivatives. Both this compound and the target compound possess diethyl substitutions on the phenyl ring attached to the benzamide nitrogen, potentially influencing their anticonvulsant activity and pharmacokinetic profile. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

  • Compound Description: This compound is a potent anticonvulsant and a potent potentiator of hexobarbital-induced sleeping time in mice. It was designed to resist metabolic N-acetylation, which rapidly inactivates related compounds like ameltolide. []
  • Relevance: While structurally similar to 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide, this compound provides valuable insight into structure-activity relationships within the 4-aminobenzamide class of anticonvulsants. The addition of methyl groups ortho to the 4-amino group in this compound successfully hindered metabolic N-acetylation, leading to a longer duration of action. This information could be relevant when considering modifications to the target compound to potentially enhance its pharmacokinetic properties. []

DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide)

  • Compound Description: DEGA serves as a prodrug for the anticonvulsant LY201116 (ameltolide) and undergoes sequential N-deethylation to form MEGA and GA. These metabolites are then hydrolyzed to produce LY201116, ultimately exerting anticonvulsant effects. []
  • Relevance: Although DEGA differs structurally from 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide, its metabolism highlights a potential pathway for the target compound. The presence of an ethyl group in the target compound's structure, similar to the diethylamino group in DEGA, suggests possible N-deethylation as a metabolic route. This metabolic pathway might lead to the formation of active metabolites or influence the overall pharmacokinetic profile of the target compound. []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound is a herbicide with various crystalline forms and hydrates, exhibiting effective control of harmful plants. It is often formulated in compositions for agricultural use. [, , , , ]
  • Relevance: Though this herbicide belongs to a different chemical class than 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide, its mention highlights the diversity of benzamide derivatives and their applications. While the target compound's biological activity remains to be fully elucidated, this herbicide's potent activity in a distinct domain emphasizes the versatility of benzamide-based structures for developing biologically active compounds. [, , , , ]

Properties

Product Name

4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide

IUPAC Name

4-[2-(2,6-diethylanilino)-2-oxoethoxy]-N-(2-ethoxyphenyl)benzamide

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C27H30N2O4/c1-4-19-10-9-11-20(5-2)26(19)29-25(30)18-33-22-16-14-21(15-17-22)27(31)28-23-12-7-8-13-24(23)32-6-3/h7-17H,4-6,18H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

JBQXPGSONXXATG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.